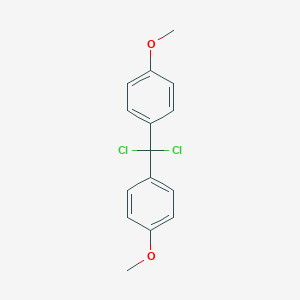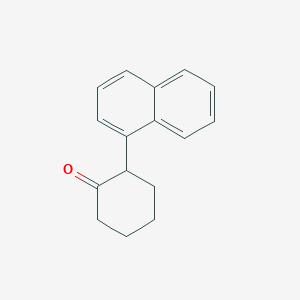
2-(1-Naphthyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Naphthyl)cyclohexanone, also known as Naphthylketone or Naphthylcyclohexanone, is a chemical compound that belongs to the family of ketones. It is a white crystalline powder that is soluble in organic solvents, such as ethanol, but insoluble in water. This chemical compound has various applications in scientific research, especially in the fields of medicinal chemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(1-Naphthyl)cyclohexanone is not fully understood, but it is believed to act on various targets, such as ion channels, receptors, and enzymes. It has been reported to modulate the activity of voltage-gated sodium channels, calcium channels, and potassium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to interact with GABA receptors, which are involved in the inhibition of neuronal activity. In addition, it has been reported to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, which play a role in inflammation and pain.
Biochemische Und Physiologische Effekte
2-(1-Naphthyl)cyclohexanone has been reported to exhibit various biochemical and physiological effects, depending on the dose and route of administration. It has been shown to produce anticonvulsant effects in animal models of epilepsy, which may be due to its ability to modulate the activity of voltage-gated sodium channels and GABA receptors. It has also been reported to produce analgesic and anti-inflammatory effects, which may be due to its ability to inhibit the activity of cyclooxygenase enzymes and modulate the activity of ion channels. In addition, it has been shown to exhibit anticancer activity, which may be due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1-Naphthyl)cyclohexanone in lab experiments are its low cost, high purity, and availability. It can be easily synthesized in the lab using simple equipment and techniques. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 2-(1-Naphthyl)cyclohexanone. One of the directions is to further investigate its mechanism of action, especially its interaction with ion channels, receptors, and enzymes. This may lead to the development of more specific and potent drugs for the treatment of various diseases. Another direction is to explore its potential as a fluorescent probe for detecting metal ions, which may have applications in environmental monitoring and biomedical imaging. Finally, more studies are needed to investigate its anticancer activity and its potential as a chemotherapeutic agent.
Synthesemethoden
The synthesis of 2-(1-Naphthyl)cyclohexanone involves the condensation of 1-naphthol and cyclohexanone in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction takes place under reflux conditions for several hours, and the product is obtained by crystallization. The yield of the product is approximately 50-60%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(1-Naphthyl)cyclohexanone has various applications in scientific research, especially in the fields of medicinal chemistry and pharmacology. It has been reported to exhibit anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. It has also been used as a ligand for metal complexes and as a fluorescent probe for detecting metal ions.
Eigenschaften
CAS-Nummer |
22591-15-7 |
|---|---|
Produktname |
2-(1-Naphthyl)cyclohexanone |
Molekularformel |
C16H16O |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
2-naphthalen-1-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-2,5-8,10,15H,3-4,9,11H2 |
InChI-Schlüssel |
AETOCTWURFLYKR-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
C1CCC(=O)C(C1)C2=CC=CC3=CC=CC=C32 |
Andere CAS-Nummern |
22591-15-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



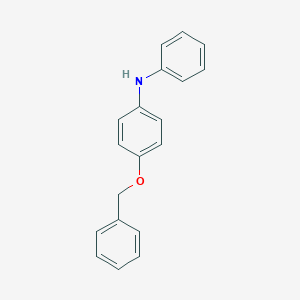
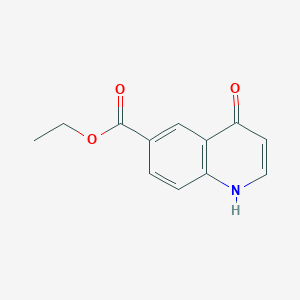
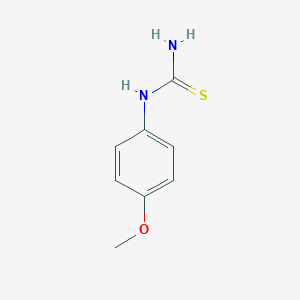
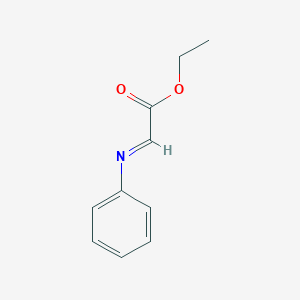
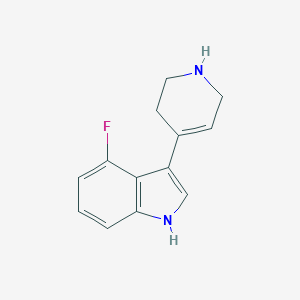
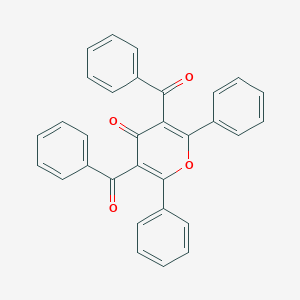
![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)
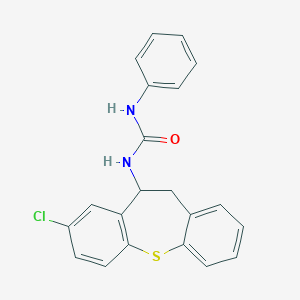
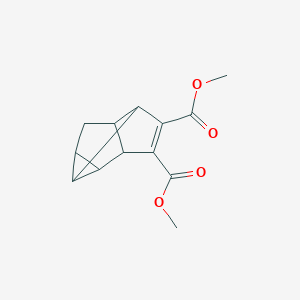
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
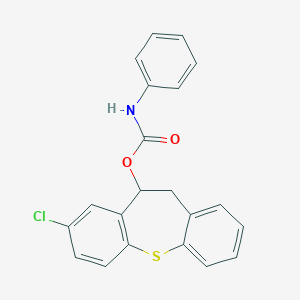
![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)
![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)
